![molecular formula C18H18N2O2S2 B2901018 (2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione CAS No. 101793-38-8](/img/structure/B2901018.png)
(2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione
Overview
Description
(2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione, also known as HTMT, is a compound that has been the focus of scientific research due to its potential therapeutic applications. HTMT is a thiosemicarbazone derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of (2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione is not fully understood. However, studies have shown that (2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione inhibits the activity of various enzymes, including topoisomerase II and HIV-1 reverse transcriptase. (2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione has also been shown to induce apoptosis in cancer cells, suggesting that it may target apoptotic pathways.
Biochemical and Physiological Effects
(2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione has been shown to exhibit various biochemical and physiological effects. Studies have shown that (2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione inhibits the activity of various enzymes, including topoisomerase II and HIV-1 reverse transcriptase. (2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione has also been shown to induce apoptosis in cancer cells, suggesting that it may target apoptotic pathways. Additionally, (2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione has been shown to exhibit antibacterial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
(2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione has several advantages and limitations for lab experiments. One advantage is that it exhibits anticancer, antiviral, and antibacterial activities, making it a potential candidate for cancer therapy, antiviral therapy, and antibacterial therapy. Another advantage is that it inhibits the activity of various enzymes, including topoisomerase II and HIV-1 reverse transcriptase. However, one limitation is that the mechanism of action of (2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione is not fully understood, making it difficult to optimize its therapeutic potential.
Future Directions
For (2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione research include investigating the mechanism of action of (2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione and investigating the potential of (2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione as a combination therapy with other anticancer, antiviral, and antibacterial agents.
Synthesis Methods
(2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione has been synthesized using various methods, including the reaction of 2-hydroxybenzaldehyde with thiocarbohydrazide in the presence of acetic acid and the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide in the presence of hydrochloric acid. The most commonly used method for synthesizing (2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione is the reaction of 2-hydroxybenzaldehyde with thiosemicarbazide in the presence of ethanol.
Scientific Research Applications
(2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione has been the focus of scientific research due to its potential therapeutic applications. Studies have shown that (2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione exhibits anticancer, antiviral, and antibacterial activities. (2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. (2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione has also been shown to inhibit the replication of various viruses, including HIV, making it a potential candidate for antiviral therapy. Additionally, (2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione has been shown to exhibit antibacterial activity against various bacterial strains, making it a potential candidate for antibacterial therapy.
properties
IUPAC Name |
[4-(2-hydroxybenzenecarbothioyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c21-15-7-3-1-5-13(15)17(23)19-9-11-20(12-10-19)18(24)14-6-2-4-8-16(14)22/h1-8,21-22H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTSXRPGGWMJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=S)C2=CC=CC=C2O)C(=S)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333546 | |
| Record name | [4-(2-hydroxybenzenecarbothioyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667511 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione | |
CAS RN |
101793-38-8 | |
| Record name | [4-(2-hydroxybenzenecarbothioyl)piperazin-1-yl]-(2-hydroxyphenyl)methanethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-Dimethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2900935.png)
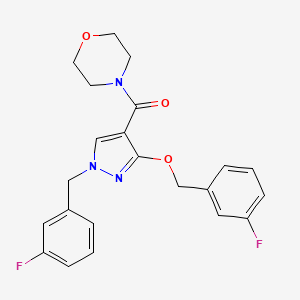
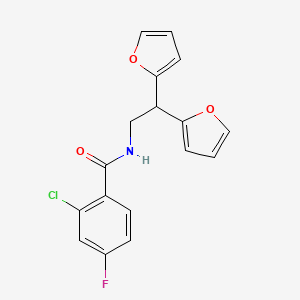
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2900940.png)

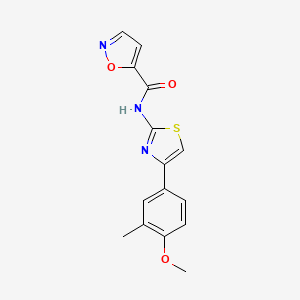
![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B2900943.png)

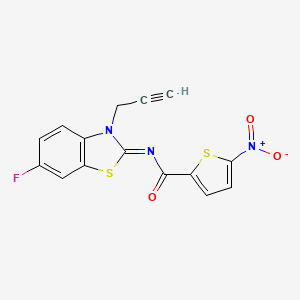

![N-(3-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2900951.png)
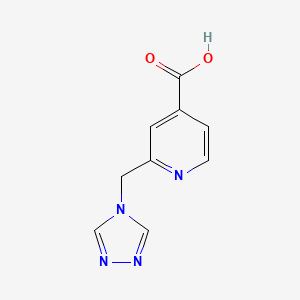
![3,4,5-Trimethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2900956.png)
